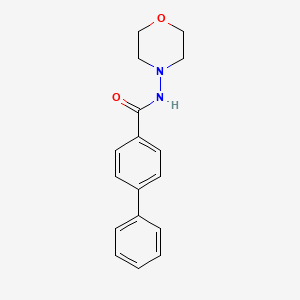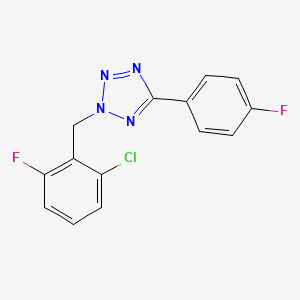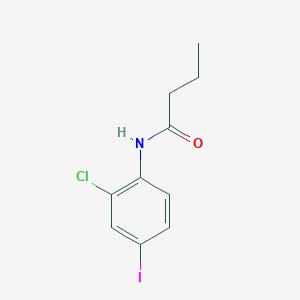![molecular formula C15H14N4O3S B5789237 methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)
methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate, commonly known as MFT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MFT belongs to the class of triazole compounds, which have been shown to possess various pharmacological properties.
作用機序
The mechanism of action of MFT is not well understood, but it is thought to involve the inhibition of key enzymes involved in the growth and replication of microorganisms. MFT has been shown to inhibit the activity of lanosterol 14-alpha-demethylase, an enzyme involved in the synthesis of ergosterol in fungi. Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to membrane disruption and cell death. Additionally, MFT has been shown to inhibit the activity of DNA topoisomerases, enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
MFT has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. MFT has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MFT has been shown to modulate immune responses by enhancing the production of cytokines and chemokines, which play a crucial role in the immune system's response to infections and tumors.
実験室実験の利点と制限
MFT has several advantages as a research tool, including its broad-spectrum activity against microorganisms and its potential as a therapeutic agent for the treatment of various diseases. However, MFT also has several limitations, including its toxicity and potential side effects. Additionally, the synthesis of MFT is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on MFT, including the development of more efficient and cost-effective synthesis methods, the identification of the compound's molecular targets and mechanisms of action, and the evaluation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, the use of MFT as a research tool for the study of microorganisms and cancer cells could lead to the development of novel treatments and therapies.
合成法
MFT can be synthesized through a multistep process involving the condensation of 2-furylmethylamine and 4-pyridinecarboxaldehyde, followed by the addition of thioacetic acid and sodium azide. The resulting compound is then methylated using dimethyl sulfate to yield MFT. The synthesis of MFT has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
科学的研究の応用
MFT has been shown to possess various pharmacological properties, including antifungal, antibacterial, and antitumor activities. Several studies have investigated the potential use of MFT as a therapeutic agent for the treatment of various diseases. For example, MFT has been shown to inhibit the growth of Candida albicans, a common fungal pathogen that causes infections in humans. Additionally, MFT has been shown to possess antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.
特性
IUPAC Name |
methyl 2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-21-13(20)10-23-15-18-17-14(11-4-6-16-7-5-11)19(15)9-12-3-2-8-22-12/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHAGEGTYAYTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1CC2=CC=CO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)

![3,4-dimethoxy-N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]benzenecarboximidamide](/img/structure/B5789184.png)


![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)

![methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5789226.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5789245.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)